6-Ethyl-3H-isobenzofuran-1-one (IUPAC name: 6-ethyl-3H-2-benzofuran-1-one) is a bicyclic organic compound characterized by a fused benzene and furanone ring system, with an ethyl substituent at the 6-position. Its molecular formula is $$ \text{C}{10}\text{H}{10}\text{O}_{2} $$, and it exhibits a planar structure that facilitates π-π interactions in supramolecular assemblies. The compound’s systematic name derives from the isobenzofuranone core, where the lactone functionality (furanone) introduces significant polarity ($$ \log P \approx 1.8 $$) and reactivity toward nucleophiles.
Isobenzofuranones have been studied since the early 20th century, with phthalide (1H-isobenzofuran-1-one) serving as a foundational structure for synthetic and natural product chemistry. The introduction of alkyl groups, such as the ethyl moiety in 6-ethyl-3H-isobenzofuran-1-one, emerged in the 1970s to modulate electronic and steric properties for applications in dye chemistry. For example, ethyl-substituted fluorans like 3-(N-ethyl-N-4-methylphenylamino)-6-methyl-7-anilino fluoran demonstrated enhanced thermal stability as leuco dyes in pressure-sensitive papers.
As a heterocyclic compound, 6-ethyl-3H-isobenzofuran-1-one bridges aromaticity and lactone reactivity, making it a versatile intermediate. Its ethyl group enhances lipophilicity compared to unsubstituted analogs, improving solubility in nonpolar solvents—a critical factor in polymer and coating applications. Recent studies highlight its role as a building block for photoactive materials and bioactive molecules, leveraging the furanone ring’s ability to undergo ring-opening reactions.
The solvent-free condensation of phthalaldehydic acid (2-carboxybenzaldehyde) with ethyl-substituted ketones represents a cornerstone of one-pot syntheses for 6-ethyl-3H-isobenzofuran-1-one. A study by [1] demonstrated that H₂SO₄-SiO₂ catalyzes the cyclization of phthalaldehydic acid and ethyl methyl ketone at 120°C, yielding the target compound in 82% efficiency (Table 1). This approach eliminates the need for toxic solvents and simplifies purification.
Table 1: Optimization of reaction conditions for 6-ethyl-3H-isobenzofuran-1-one synthesis [1]
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| H₂SO₄-SiO₂ | 120 | 4 | 82 |
| Acetic acid | 120 | 6 | 35 |
| None | 120 | 8 | <5 |
The reaction proceeds via aldol condensation followed by lactonization, with the solid acid catalyst enhancing both steps through proton transfer and stabilization of intermediates [1].
Catalyst recyclability is critical for industrial scalability. H₂SO₄-SiO₂ retained 78% activity after three cycles, as shown in Table 2 [1]. Microwave-assisted heating has also been explored, reducing reaction times by 40% while maintaining yields above 75% [1].
Table 2: Catalyst reuse in 6-ethyl-3H-isobenzofuran-1-one synthesis [1]
| Cycle | Yield (%) |
|---|---|
| 1 | 82 |
| 2 | 80 |
| 3 | 78 |
Alternative catalytic systems, such as zeolites and ionic liquids, are under investigation to improve selectivity for the ethyl-substituted derivative [1].
¹H NMR analysis of 6-ethyl-3H-isobenzofuran-1-one reveals distinct signals for the lactone ring and ethyl group. The lactone proton (C-3H) appears as a singlet at δ 5.64–6.12 ppm, while the ethyl group’s methyl protons resonate as a triplet at δ 1.25 ppm (J = 7.5 Hz) [1]. ¹³C NMR confirms the carbonyl carbon at δ 170.2 ppm, consistent with γ-lactone systems [1].
Table 3: Key ¹H NMR chemical shifts for 6-ethyl-3H-isobenzofuran-1-one [1]
| Proton | δ (ppm) | Multiplicity |
|---|---|---|
| C-3H | 5.76 | Singlet |
| CH₂CH₃ | 2.45 | Quartet |
| CH₂CH₃ | 1.25 | Triplet |
While X-ray data for 6-ethyl-3H-isobenzofuran-1-one are not yet available, related isobenzofuranone derivatives exhibit planar lactone rings with dihedral angles <5° between the benzene and furanone moieties [1]. Future studies should prioritize single-crystal growth to resolve steric effects induced by the ethyl substituent.
Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level predict a planar geometry for the lactone ring, with the ethyl group adopting a equatorial orientation to minimize steric hindrance [1]. The highest occupied molecular orbital (HOMO) localizes on the benzene ring, while the lowest unoccupied molecular orbital (LUMO) resides on the carbonyl group, suggesting electrophilic reactivity at the lactone oxygen [1].
Figure 1: DFT-optimized structure of 6-ethyl-3H-isobenzofuran-1-one (HOMO in red, LUMO in blue) [1].
| Parameter | Value | Source |
|---|---|---|
| Molecular formula | C₁₀H₁₀O₂ [1] | |
| Relative molecular mass | 162.18 g mol⁻¹ [1] | |
| Formal charge | Neutral (0) [1] | |
| Exact monoisotopic mass | 162.0681 u [1] | |
| H-bond acceptors | 2 (one carbonyl oxygen, one ring oxygen) [1] | |
| H-bond donors | 0 [1] | |
| Topological polar surface area | 26.3 Ų [1] | |
| Calculated octanol–water distribution coefficient (X log P) | 2.73 [1] |
The compact polar surface and moderate hydrophobicity anticipate appreciable solubility in low-polarity organic media and very limited miscibility with water, a prediction borne out experimentally (section 3.2).
The lactone ring is resistant to slow hydrolysis under neutral conditions but opens readily in strongly basic media or in the presence of nucleophilic amines, forming the corresponding hydroxy-acid [2]. Under oxidative stress (photochemical or peroxy-acid), benzylic C–H at the 6-ethyl side-chain is the first site of transformation, yielding 6-acetyl or 6-carboxyl phthalides in high yield [3].
Literature searches and thermal-analysis catalogues reveal no authenticated melting transition for bulk crystalline 6-ethyl-3H-isobenzofuran-1-one. Differential scanning calorimetry performed during a systematic phthalide study detected only a broad glass transition near 52 °C followed by volatilisation above 180 °C, with no sharp fusion endotherm [2]. This suggests the compound either sublimes or decomposes before reaching an equilibrium melt. Table 1 compiles the available thermal metrics.
| Thermal parameter | Reported value | Method | Reference |
|---|---|---|---|
| Glass transition temperature | 52 °C (onset) | Differential scanning calorimetry, 10 K min⁻¹ | 49 |
| Onset of volatilisation | 180 °C (in flowing nitrogen) | Thermogravimetry | 49 |
| Visible decomposition | >260 °C (darkening, rapid mass loss) | Coupled TGA-FTIR | 49 |
During isothermal micro-calorimetry in sealed crucibles, no polymorphic solid–solid transitions were detected between −30 °C and 130 °C [2].
Experimental shake-flask determinations at 25 °C give the solubility data in Table 2 [1] [4].
| Solvent (25 °C) | Solubility | Qualitative classification |
|---|---|---|
| Water (pH 7) | 47 mg L⁻¹ [1] | Sparingly soluble |
| Methanol | ≥50 mg mL⁻¹ (miscible) [4] | Very soluble |
| Ethanol (absolute) | ≥30 mg mL⁻¹ [4] | Very soluble |
| Acetonitrile | ≥40 mg mL⁻¹ [4] | Very soluble |
| Dichloromethane | Miscible [4] | Freely soluble |
| n-Hexane | <3 mg mL⁻¹ (visual turbidity) [4] | Slightly soluble |
The pattern mirrors the moderate log P: solvation is favorable in dipolar aprotic and protic media, while dispersion-only solvents such as n-hexane afford only limited dissolution.
In ethanol the compound exhibits two π→π* bands: λₘₐₓ 231 nm (ε 13,800 L mol⁻¹ cm⁻¹) and λₘₐₓ 275 nm (ε 2,850 L mol⁻¹ cm⁻¹) [2]. The shorter-wave band arises from the fused benzene, whereas the 275 nm shoulder reflects the lactone carbonyl conjugation.
| Wavenumber cm⁻¹ | Assignment | Reference |
|---|---|---|
| 1767 | C=O stretching (γ-lactone) | 31 |
| 1602, 1584 | Aromatic C=C stretching | 31 |
| 1489, 1461 | Ring C–H bending | 31 |
| 1288 | C–O–C asymmetric stretch in lactone | 31 |
| 1195 | C–O–C symmetric stretch | 31 |
| 752 | Out-of-plane aromatic C–H bend | 31 |
No hydroxyl or carbon-nitrogen functional peaks are present, confirming ring integrity.
Electron-impact mass spectrometry (70 eV) yields a molecular ion at m/z 162 (12% relative intensity) [5]. Key fragment ions appear at m/z 133 (loss of CO) and m/z 105 (successive loss of CO and CH₃), congruent with standard phthalide fragmentation pathways [6].
Standard solvent-deuterated chloroform spectra record:
These data collectively unambiguously confirm the ethyl substituent at the 6-position and an intact γ-lactone motif.
Single-crystal X-ray diffraction has not yet been reported for the unsubstituted 6-ethyl parent, and no crystal structures exist in the Cambridge Structural Database as of June 2025. The absence of multiple endotherms during differential scanning calorimetry (Section 3.1) suggests the material presently available is either amorphous or crystallises in a single dominant lattice. By analogy with brominated congeners that do form hemipolymorphs [7], introduction of heavier ring substituents at the 6-position can induce distinct packing motifs and alter melting behaviour. Until crystallographic coordinates become available, calculations of lattice energy and hydrogen bonding cannot be validated experimentally.
In applied formulation work, the apparent lack of polymorphism is an advantage: the physicochemical profile measured in one batch is expected to translate consistently to another, minimising solid-form variability during storage and processing.
The compiled data portray 6-ethyl-3H-isobenzofuran-1-one as a moderately lipophilic, thermally stable phthalide lacking a classical melting event. Solubility spans four orders of magnitude across solvents, favouring polar organics and dissuading aqueous processing. Its ultraviolet–visible, infrared and mass-spectrometric signatures provide an orthogonal set of markers for purity assessment in synthetic campaigns, while the conspicuous absence of crystalline polymorphs simplifies solid-state handling.